SJB3-019A vs SJB2-043: 5-Fold Potency Advantage in K562 Leukemia Cellular Assays
In head-to-head cellular assays using K562 chronic myeloid leukemia cells, SJB3-019A exhibits a 5-fold higher potency than SJB2-043 in promoting ID1 degradation and inducing cytotoxicity . This represents the most direct comparator evidence available for procurement decisions between these two USP1 inhibitors.
| Evidence Dimension | Cellular potency for ID1 degradation and cytotoxicity |
|---|---|
| Target Compound Data | IC₅₀ = 0.0781 μM |
| Comparator Or Baseline | SJB2-043 IC₅₀ not explicitly reported; 5× lower potency |
| Quantified Difference | 5-fold higher potency |
| Conditions | K562 chronic myeloid leukemia cell line, in vitro cellular assay |
Why This Matters
This 5-fold potency differential directly impacts the working concentration range and cost-per-experiment when selecting between SJB3-019A and SJB2-043 for leukemia research.
